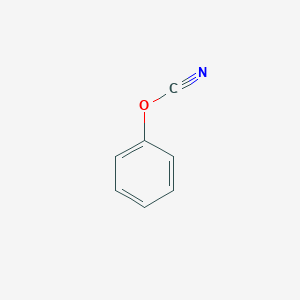

フェニルシアネート

概要

説明

Synthesis Analysis

The synthesis of phenylcyanate involves multiple steps, starting with the methylation of phenylthiourea followed by a basic work-up, leading to the formation of phenylcyanamide (Hpca). This process has been elaborated upon, revealing the synthesis of both monomeric and trimeric phenylcyanamides, with the trimer representing triphenylisomelamine. These findings highlight the intricate synthetic pathways involved in producing phenylcyanate and its derivatives (Brand et al., 2008).

Molecular Structure Analysis

Structural analysis through X-ray diffraction techniques has provided detailed insights into the molecular configuration of phenylcyanate compounds. The structural studies have shown distinct layers of monomeric and trimeric Hpca interconnected by weak hydrogen bonds, offering a deeper understanding of the molecular architecture of phenylcyanate derivatives (Brand et al., 2008).

Chemical Reactions and Properties

Phenylcyanate exhibits a variety of chemical reactions, including the ability to form adducts with glutathione in vitro. These reactions highlight phenylcyanate's reactivity towards different nucleophiles, suggesting potential interactions with biomolecules. The formation of glutathione adducts indicates the compound's reactivity and potential for further chemical transformations (Johansson Mali'n et al., 2014).

Physical Properties Analysis

The physical properties of phenylcyanate and its derivatives have been explored through various studies. For instance, the thermal behavior and structural properties of phenylcyanate compounds have been examined, providing insights into their stability and reaction dynamics under different conditions (Brand et al., 2008).

Chemical Properties Analysis

The chemical properties of phenylcyanate, such as its reactivity and interaction with other compounds, have been extensively studied. Research has demonstrated the compound's ability to undergo carbonylation processes to synthesize carbonyl-containing N-heterocycles, showcasing the versatility of phenylcyanate in chemical synthesis (Govindan et al., 2022).

科学的研究の応用

複合材料の調製

フェニルシアネートは複合材料の結合剤として使用されています . エポキシ結合剤の加工性を示しており、より高い動作温度(250〜300°C、場合によっては最大400°C)、低い水分吸収率、および相対的な誘電率が明らかになっています .

高温ポリマー材料の開発

フェニルシアネートは高温ポリマー材料の開発に使用されてきました . 新規シアネートの合成における主要な方向は、その基礎となるポリマーの特性を向上させるという願望によって決定されます .

ポリマー特性の改善

フェニルシアネートは、ガラス転移温度の上昇、難燃性の低下、耐衝撃性の向上、誘電率の低下、水分吸収率の低下、耐熱酸化性の向上、加工性の向上、石油在庫の回避など、ポリマーの特性を向上させるために使用されます .

新規モノマーの合成

フェニルシアネートはシアネートエステル結合剤の新規モノマーの合成に使用されます . シアネートエステルフラグメントは、検討対象の分子の官能基であり、重合(環状三量化)反応をもたらします .

航空宇宙および防衛用途

シアネートエステルは、高温用途で一般的に使用される熱硬化性マトリックスであり、航空宇宙および防衛用途に使用されます . ガラス転移温度が高い(> 200°C)、水分吸収率が低い、係数が低い .

宇宙船の材料設計

Safety and Hazards

作用機序

Target of Action

Phenyl cyanate, also known as Phenylcyanate, is a cyanate-containing compound Cyanate, a related compound, is known to act as an irreversible enzyme inhibitor, preventing cytochrome c oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Mode of Action

Cyanate ester fragments, which are functional groups of molecules like phenyl cyanate, afford the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents .

Biochemical Pathways

Cyanate, a related compound, is known to be actively cycled in soil and can serve as a nitrogen and/or carbon source for different microorganisms . It’s also involved in central nitrogen cycling processes, namely in nitrification and anaerobic ammonium oxidation .

Pharmacokinetics

% in dichloromethane and a density of 1.27 g/mL at 20 °C .

Result of Action

Cyanate, a related compound, is known to be harmful because isocyanic acid (hcno), the active form of cyanate, reacts with amino and carboxyl groups, consequently carbamoylating amino acids, proteins, and other molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenyl cyanate. For instance, cyanate, a related compound, is actively turned over in soils and represents a small but continuous nitrogen/energy source for soil microbes . The extent of cyanate availability and utilization in terrestrial ecosystems and its role in biogeochemical cycles is still being studied .

特性

IUPAC Name |

phenyl cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-6-9-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHFDTWZHFRTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149954 | |

| Record name | Phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1122-85-6 | |

| Record name | Phenyl cyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl cyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl cyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL CYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DU54RB472 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

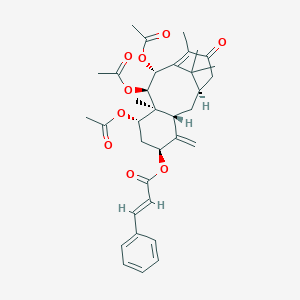

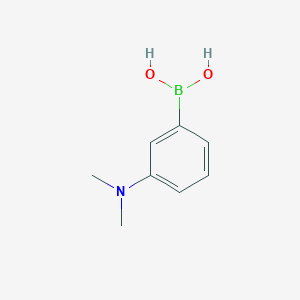

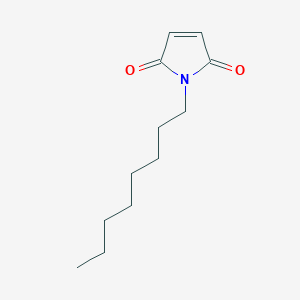

Feasible Synthetic Routes

Q & A

A: Phenylcyanate compounds are primarily recognized for their role as monomers in the synthesis of polycyanurates, a class of high-performance polymers. [] These polymers exhibit excellent thermochemical stability, making them suitable for applications demanding high heat resistance, such as aerospace components and electronics. []

A: The curing of phenylcyanates involves a cyclotrimerization reaction, where three phenylcyanate groups react to form a stable triazine ring, which is the repeating unit of the polycyanurate network. [, ] This reaction can be catalyzed by various species, including amines. []

A: The structure of the phenylcyanate monomer significantly influences the final properties of the polycyanurate network. For instance, bulky substituents on the phenyl ring can enhance segmental flexibility, impacting the glass transition temperature (Tg) of the polymer. [] The study by [] demonstrated this effect by synthesizing networks from monomers with varying aromatic content and cross-link densities, leading to a range of Tg values.

A: Yes, phenylcyanates can react with various nucleophiles. One example is the reaction with amines, which plays a crucial role in the curing process of polycyanurates. [] This reaction can lead to a complex mixture of products, including triazine rings, isoureas, guanidines, and cyanamides, depending on the reaction conditions and the specific amine used. []

A: Yes, p-nitrophenylcyanate has been explored as an efficient and less hazardous substitute for cyanogen bromide in activating Sepharose for protein immobilization. [] This method offers the advantage of milder reaction conditions, making it attractive for bioconjugation applications.

A: Theoretical studies utilizing quantum chemical methods like CNDO/2 have been employed to investigate the cycloaddition reactions of phenylcyanates. [] These calculations help elucidate reaction pathways, activation energies, and electronic factors influencing the reactivity of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)

![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)